molecular formula C13H14N2O2 B7890745 ethyl 5-benzyl-1H-pyrazole-4-carboxylate

ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B7890745
M. Wt: 230.26 g/mol
InChI Key: DXKUIBYSTDYGJE-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the cyclization of hydrazones derived from acetophenones and 2-hydrazinylpyridine . The reaction conditions often include the use of reagents like FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition to the double bond, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale cyclocondensation reactions. These methods utilize catalysts and optimized reaction conditions to ensure high yields and purity. The use of green solvents and environmentally friendly catalysts is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The benzyl group and the ester moiety can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-benzyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-15-12(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKUIBYSTDYGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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